N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide

Description

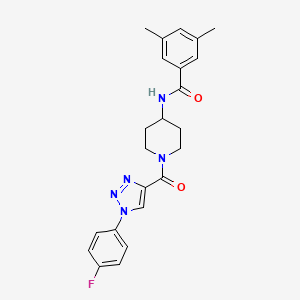

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring:

- A 1,2,3-triazole core substituted with a 4-fluorophenyl group at the 1-position.

- A piperidine ring linked to the triazole via a carbonyl group.

- A 3,5-dimethylbenzamide moiety attached to the piperidine’s 4-position.

Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL and WinGX, as seen in analogous studies .

Properties

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-17(12-15)22(30)25-19-7-9-28(10-8-19)23(31)21-14-29(27-26-21)20-5-3-18(24)4-6-20/h3-6,11-14,19H,7-10H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVDIJRFVPIZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. A common approach includes:

Formation of the Triazole Ring: : This usually begins with the reaction of an azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, forming the triazole ring.

Piperidine Ring Integration: : The piperidine ring can be introduced through nucleophilic substitution or cyclization reactions.

Attachment of the Benzamide Group: : The final step involves coupling the triazole-piperidine intermediate with a 3,5-dimethylbenzoyl chloride under amide bond-forming conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, to maximize yield and purity. Continuous flow chemistry can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation and Reduction: : The compound can undergo oxidation at the piperidine ring or reduction at the triazole moiety.

Substitution: : The aromatic rings can participate in electrophilic or nucleophilic aromatic substitution reactions.

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or neutral media.

Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: : Halogenating agents for electrophilic substitutions, such as chlorine or bromine.

Major Products Formed from These Reactions: Depending on the reaction, the major products include oxidized piperidine derivatives, reduced triazole compounds, or substituted aromatic derivatives with halogen or other functional groups.

Scientific Research Applications

Chemistry

The compound serves as a model for studying the reactivity of 1H-1,2,3-triazoles and piperidine derivatives. It is used in synthetic organic chemistry to explore new reaction pathways and mechanisms.

Biology

Research has indicated that N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that compounds with triazole structures possess antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .

Medicine

The unique chemical structure of this compound indicates potential therapeutic applications in treating diseases like cancer and infections. Its pharmacological properties are currently under investigation for efficacy and safety in clinical settings.

Industry

Derivatives of this compound are being explored for their utility in the development of new materials and pharmaceuticals. The versatility of the triazole moiety makes it attractive for drug design and material science.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : One study demonstrated that related triazole derivatives significantly inhibited the growth of breast cancer cells by disrupting Notch signaling pathways . This suggests that this compound may have similar or enhanced effects.

- Antimicrobial Research : Another investigation explored the antimicrobial efficacy of triazole-containing compounds against resistant bacterial strains, indicating a promising avenue for treating infections.

Mechanism of Action

Molecular Targets and Pathways Involved: N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide exerts its effects primarily through interactions with biological receptors or enzymes. The triazole ring often plays a crucial role in binding to active sites, while the piperidine and benzamide moieties contribute to the overall binding affinity and specificity. The precise mechanisms depend on the specific application and target within the biological system.

Comparison with Similar Compounds

Structural Features

Implications

- Triazole vs. Pyrazoline : The triazole’s aromaticity and hydrogen-bonding capacity may enhance metabolic stability compared to pyrazoline’s partially saturated ring .

- Substituent Effects : The 3,5-dimethylbenzamide group in the target compound could improve lipophilicity relative to halogenated aryl groups in pyrazoline derivatives.

Comparison with Pyrazolo-Pyrimidine Derivatives

highlights pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53), which share fluorinated aromatic systems but differ in core complexity:

Structural Features

Implications

- Heterocycle Complexity : The pyrazolo-pyrimidine core in Example 53 may confer stronger π-π stacking interactions, whereas the triazole in the target compound offers synthetic accessibility.

Methodological Considerations in Structural Analysis

Both the target compound and analogs rely on advanced crystallographic tools for structural validation:

- SHELXL : Widely used for refining small-molecule structures, as demonstrated in pyrazoline derivatives .

- WinGX/ORTEP : Employed for data processing and visualization, ensuring accurate anisotropic displacement modeling .

These methodologies standardize structural comparisons across diverse heterocycles, enabling precise analysis of bond lengths, angles, and packing interactions.

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the triazole ring is significant as it has been shown to influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, a derivative containing a similar triazole structure demonstrated significant inhibition of cell proliferation in breast cancer cells. This was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that compounds with triazole moieties may disrupt critical cellular processes involved in tumor growth .

Inhibition of Kinase Activity

Research has also explored the compound's role as a kinase inhibitor. In a series of experiments involving various benzamide derivatives, compounds similar to this compound were tested for their ability to inhibit RET kinase activity. The results showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Study 1: Anticancer Efficacy

A study focused on a closely related compound revealed that it significantly inhibited breast cancer cell lines (IC50 values ranged from 27.3 μM to 43.4 μM). The mechanism was attributed to oxidative stress modulation and disruption of Notch-AKT signaling pathways .

Study 2: Kinase Inhibition

In another investigation, derivatives of benzamides were synthesized and evaluated for their efficacy against RET kinase. One particular compound exhibited strong inhibition in both molecular and cellular assays, underscoring the potential of triazole-containing benzamides as therapeutic agents in cancer treatment .

Data Summary

| Activity | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Breast Cancer (T47D) | 27.3 | Induction of apoptosis |

| Kinase Inhibition | RET Kinase | Moderate to High | Inhibition of cell proliferation |

Q & A

Basic: What are the recommended synthetic pathways for N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between 4-fluoroaniline derivatives and isocyanides to form triazole intermediates .

- Coupling reactions with piperidine-4-yl and benzamide moieties under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during azide formation to minimize side reactions .

- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm), triazole carbons (δ 140–150 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations, especially in overlapping piperidine and benzamide regions .

- X-ray crystallography : Resolves stereochemical ambiguities in the triazole-piperidine junction, with R-factors < 0.06 indicating high confidence .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 449.18) and detects impurities via isotopic patterns .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS to identify rapid clearance or metabolite interference .

- Target engagement assays : Utilize cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm direct target binding in physiological environments .

- Species-specific differences : Compare activity in humanized mouse models versus cell lines to account for metabolic enzyme variations .

- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values, factoring in tissue penetration and half-life .

Advanced: What methodological approaches are recommended to investigate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC at 254 nm .

- Oxidative stress : Use 3% H₂O₂ to identify vulnerable sites (e.g., triazole or benzamide groups) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) and hygroscopicity .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Basic: What safety protocols should be implemented when handling this compound to mitigate risks associated with its acute toxicity and irritant properties?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Spill management : Absorb powders with inert materials (e.g., vermiculite) and decontaminate with ethanol/water mixtures .

- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical evaluation .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs, focusing on triazole and benzamide interactions .

- QSAR analysis : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with IC₅₀ values to prioritize electron-withdrawing groups .

- MD simulations : Simulate >100 ns trajectories to assess conformational stability of the piperidine-carbonyl linkage in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.